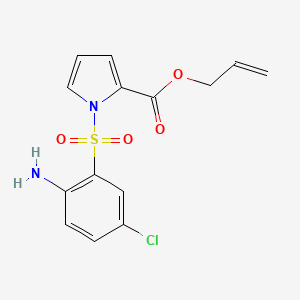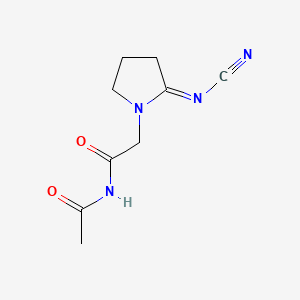
N-Acetyl-2-(cyanoimino)-1-pyrrolidineacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-2-(cyanoimino)-1-pyrrolidineacetamide is a synthetic organic compound that has garnered attention in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of an acetyl group, a cyanoimino group, and a pyrrolidine ring, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-2-(cyanoimino)-1-pyrrolidineacetamide typically involves the cyclization of N-acetyl derivatives. One common method includes the chloroacetylation of benzylamine under simple conditions using sodium ethoxide and sodium ethylate, which produces N-benzyl-2-chloroacetamide. This intermediate is then allowed to react with various reagents such as acetylacetone, ethyl cyanoacetate, ethyl acetoacetate, and diethyl malonate to create the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-2-(cyanoimino)-1-pyrrolidineacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the cyanoimino group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyanoimino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction can produce N-acetyl-2-(amino)-1-pyrrolidineacetamide.
Scientific Research Applications
N-Acetyl-2-(cyanoimino)-1-pyrrolidineacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing various heterocyclic compounds and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-Acetyl-2-(cyanoimino)-1-pyrrolidineacetamide involves its interaction with specific molecular targets and pathways. The cyanoimino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound’s structure allows it to interact with enzymes and receptors, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
N-Acetyl-2-(cyanoimino)-1-pyrrolidineacetamide can be compared with other similar compounds such as:
N-Acetyl-2-azetine: Undergoes Lewis acid-catalyzed cycloaddition reactions.
N-Acetyl-2-aryl-1,2-dihydro-4H-3,1-benzoxazin-4-ones: Synthesized via condensation reactions and used in various biological applications.
These compounds share some structural similarities but differ in their specific functional groups and reactivity, highlighting the unique properties of this compound.
Properties
CAS No. |
159383-35-4 |
|---|---|
Molecular Formula |
C9H12N4O2 |
Molecular Weight |
208.22 g/mol |
IUPAC Name |
N-acetyl-2-(2-cyanoiminopyrrolidin-1-yl)acetamide |
InChI |
InChI=1S/C9H12N4O2/c1-7(14)12-9(15)5-13-4-2-3-8(13)11-6-10/h2-5H2,1H3,(H,12,14,15) |
InChI Key |
FHBRHGAXSMEPJH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(=O)CN1CCCC1=NC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



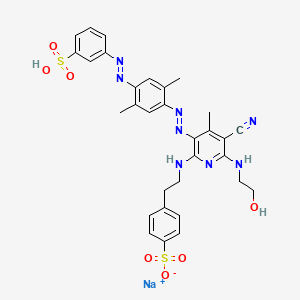

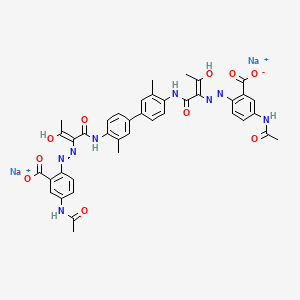
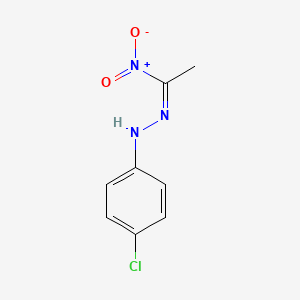
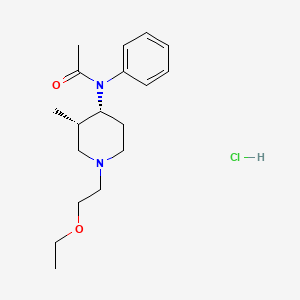
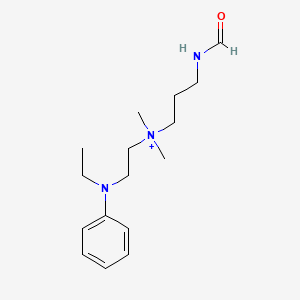

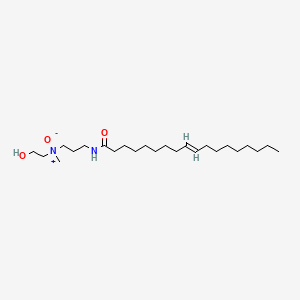
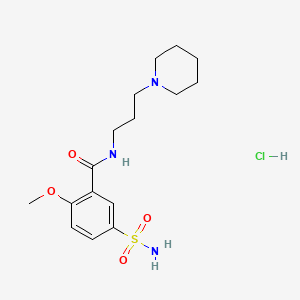
![dimethyl-[2-(2-tricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaenyloxy)ethyl]azanium;(E)-4-hydroxy-4-oxobut-2-enoate](/img/structure/B12740612.png)
